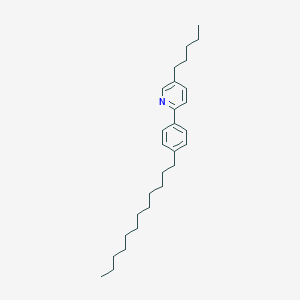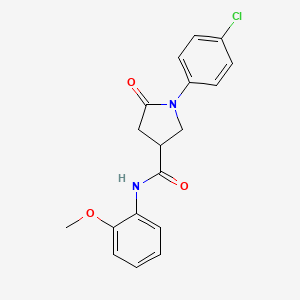
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and two hydroxyl groups on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and fluorinating agents.
Fluorination: The piperidine ring is fluorinated using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl groups to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce de-fluorinated or modified piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H18FNO4 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3 |
InChI-Schlüssel |
DQSYEHRTNSYNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
![3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B12453047.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)
![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide](/img/structure/B12453073.png)


![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)

